Leu-Thr-Phe-Gly-Asp-Val-Val-Ala-Val
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Overview
Description
The compound Leu-Thr-Phe-Gly-Asp-Val-Val-Ala-Val is a peptide composed of the amino acids leucine, threonine, phenylalanine, glycine, aspartic acid, valine, alanine, and valine. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes. This particular sequence can be found in various proteins and peptides, contributing to their structure and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like Leu-Thr-Phe-Gly-Asp-Val-Val-Ala-Val typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Washing: Removing excess reagents and by-products.
Cleavage: Releasing the synthesized peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides. Additionally, recombinant DNA technology can be employed to produce peptides in microbial systems, where the gene encoding the peptide is inserted into a host organism like E. coli, which then expresses the peptide.
Chemical Reactions Analysis
Types of Reactions
Peptides like Leu-Thr-Phe-Gly-Asp-Val-Val-Ala-Val can undergo various chemical reactions, including:
Oxidation: Oxidative conditions can modify amino acid side chains, particularly those containing sulfur (e.g., cysteine).
Reduction: Reducing agents can break disulfide bonds between cysteine residues.
Substitution: Amino acid residues can be substituted with other functional groups through chemical modifications.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various reagents depending on the desired modification, such as acylation or alkylation agents.
Major Products Formed
The products formed from these reactions depend on the specific modifications. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in free thiol groups.
Scientific Research Applications
Chemistry
In chemistry, peptides like Leu-Thr-Phe-Gly-Asp-Val-Val-Ala-Val are used as building blocks for more complex molecules. They serve as models for studying peptide bond formation and stability.
Biology
In biological research, this peptide sequence can be used to study protein-protein interactions , enzyme-substrate specificity, and signal transduction pathways. It can also be employed in the development of peptide-based drugs and therapeutic agents.
Medicine
In medicine, peptides are explored for their potential as biomarkers for disease diagnosis and as therapeutic agents for conditions like cancer, diabetes, and infectious diseases. Peptides can also be used in vaccine development.
Industry
In the industrial sector, peptides are utilized in the production of cosmetics , nutraceuticals , and biomaterials . They are also employed in the development of biosensors and diagnostic tools.
Mechanism of Action
The mechanism of action of peptides like Leu-Thr-Phe-Gly-Asp-Val-Val-Ala-Val involves their interaction with specific molecular targets, such as receptors, enzymes, or ion channels . These interactions can trigger various cellular responses, including signal transduction, gene expression, and metabolic regulation. The exact mechanism depends on the peptide’s sequence and the context in which it is used.
Comparison with Similar Compounds
Similar Compounds
Leu-Val-Gly: Another peptide sequence with similar hydrophobic properties.
Ala-Gly-Tyr: A peptide with a different sequence but similar structural characteristics.
Gly-Pro-Ser: A peptide known for its role in collagen structure.
Uniqueness
Leu-Thr-Phe-Gly-Asp-Val-Val-Ala-Val is unique due to its specific sequence, which imparts distinct structural and functional properties. The presence of both hydrophobic and hydrophilic amino acids allows it to participate in diverse biological processes and interactions.
Properties
CAS No. |
1191913-56-0 |
---|---|
Molecular Formula |
C43H69N9O13 |
Molecular Weight |
920.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C43H69N9O13/c1-20(2)16-27(44)37(58)52-35(25(10)53)42(63)48-28(17-26-14-12-11-13-15-26)38(59)45-19-30(54)47-29(18-31(55)56)39(60)49-33(22(5)6)41(62)50-32(21(3)4)40(61)46-24(9)36(57)51-34(23(7)8)43(64)65/h11-15,20-25,27-29,32-35,53H,16-19,44H2,1-10H3,(H,45,59)(H,46,61)(H,47,54)(H,48,63)(H,49,60)(H,50,62)(H,51,57)(H,52,58)(H,55,56)(H,64,65)/t24-,25+,27-,28-,29-,32-,33-,34-,35-/m0/s1 |
InChI Key |
OAMCEQUXPFVKSR-LBPUYHPMSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)N |
Origin of Product |
United States |
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